N-{2-[(4-carbamoylphenyl)amino]-2-oxoethyl}-4-(4-methoxyphenyl)piperazine-1-carboxamide
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Overview
Description
N-{2-[(4-carbamoylphenyl)amino]-2-oxoethyl}-4-(4-methoxyphenyl)piperazine-1-carboxamide is a complex organic compound that features a piperazine ring substituted with a carbamoylphenyl group and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-carbamoylphenyl)amino]-2-oxoethyl}-4-(4-methoxyphenyl)piperazine-1-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of Substituents: The carbamoylphenyl and methoxyphenyl groups are introduced through nucleophilic substitution reactions.
Industrial Production Methods
For industrial production, the synthesis route is optimized for higher yields and cost-effectiveness. The process involves:
Large-Scale Reactions: Using bulk quantities of reagents and solvents.
Catalysts and Optimized Conditions: Employing catalysts like LiAlH4 or NaBH4 for reduction steps and optimizing reaction conditions to improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-carbamoylphenyl)amino]-2-oxoethyl}-4-(4-methoxyphenyl)piperazine-1-carboxamide undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Substitution: Nucleophilic substitution reactions are common, especially for introducing various substituents on the piperazine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Bases: Triethylamine (TEA), pyridine (Py).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction with NaBH4 typically yields secondary amines .
Scientific Research Applications
N-{2-[(4-carbamoylphenyl)amino]-2-oxoethyl}-4-(4-methoxyphenyl)piperazine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activity.
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and dyes.
Biological Studies: It is employed in various biological assays to study its effects on cellular processes.
Mechanism of Action
The mechanism of action of N-{2-[(4-carbamoylphenyl)amino]-2-oxoethyl}-4-(4-methoxyphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 4-amino-N-(4-carbamoylphenyl)benzamide
Uniqueness
N-{2-[(4-carbamoylphenyl)amino]-2-oxoethyl}-4-(4-methoxyphenyl)piperazine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H25N5O4 |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
N-[2-(4-carbamoylanilino)-2-oxoethyl]-4-(4-methoxyphenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C21H25N5O4/c1-30-18-8-6-17(7-9-18)25-10-12-26(13-11-25)21(29)23-14-19(27)24-16-4-2-15(3-5-16)20(22)28/h2-9H,10-14H2,1H3,(H2,22,28)(H,23,29)(H,24,27) |
InChI Key |
BCYXTHJJTZJNCK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)NCC(=O)NC3=CC=C(C=C3)C(=O)N |
Origin of Product |
United States |
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